molecular formula C6H3Cl2NO B1322331 3,5-Dichloropicolinaldehyde CAS No. 471909-65-6

3,5-Dichloropicolinaldehyde

Cat. No.: B1322331
CAS No.: 471909-65-6
M. Wt: 176 g/mol
InChI Key: DYQOVHGBRUEOMB-UHFFFAOYSA-N
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Description

3,5-Dichloropicolinaldehyde is a heterocyclic aldehyde with the molecular formula C6H3Cl2NO. It is characterized by the presence of two chlorine atoms and a pyridine ring. This compound is known for its light yellow solid form and is used in various chemical and industrial applications .

Scientific Research Applications

3,5-Dichloropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The safety information for 3,5-Dichloropicolinaldehyde includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 . The compound is classified under the GHS07 pictogram, and the signal word is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloropicolinaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of picolinaldehyde under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetonitrile, at low temperatures to ensure selective chlorination at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Dichloropicolinaldehyde is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, it may interact with enzymes and other proteins, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloropicolinaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3,5-dichloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOVHGBRUEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623171
Record name 3,5-Dichloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471909-65-6
Record name 3,5-Dichloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add a solution of n-butyl lithium (37.5 mL, 0.06 mol, 1.6 M in hexanes) to a mixture of 1,4-diazabicyclo-[2.2.2]octane (6.16 g, 0.055 mol) in diethyl ether (250 mL) at −10 to −20° C. under a nitrogen atmosphere. Stir for 45 min. and then cool to −70° C. Add 3,5-dichloropyridine (7.40 g, 0.05 mol) in small portions and stir for 1.5 h at this temperature. Add N,N-dimethylformamide (7.75 mL, 0.10 mol) dropwise via syringe and stir for 2 h and allow to slowly warm to ˜−20° C. Add water (200 mL) is added and extract with ethyl acetate. Dry over sodium sulfate and concentrate in vacuo. Elute over silica gel with hexanes/ethyl acetate to give the desired aldehyde (2.12 g, 49%) as a light yellowish solid. MS(ES): (M+1)+ 174.8, 175.8 m/z.
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
7.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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